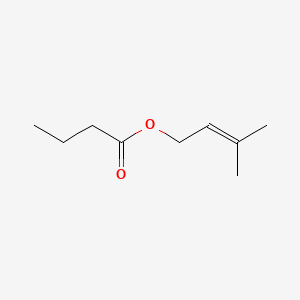

Prenyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

71820-56-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-methylbut-2-enyl butanoate |

InChI |

InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h6H,4-5,7H2,1-3H3 |

InChI Key |

SQIPCPAQCPMJFW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC=C(C)C |

Canonical SMILES |

CCCC(=O)OCC=C(C)C |

Other CAS No. |

71820-56-9 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of Prenyl Butyrate

Putative Biosynthetic Pathways and Precursor Derivation

The biosynthesis of prenyl butyrate (B1204436) is contingent on the availability of its two core components, the prenyl alcohol and butyric acid (or its activated form, butyryl-CoA). These precursors are generated through distinct and highly regulated metabolic pathways within various organisms.

The prenyl group is derived from the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.comavantiresearch.com Living organisms utilize two primary, independent pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. annualreviews.org

The Mevalonate (MVA) Pathway: This pathway is the ancestral route in archaea and eukaryotes, including yeast and mammals, and it operates in the cytoplasm. numberanalytics.compnas.org The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. numberanalytics.com The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step in this pathway. numberanalytics.comnih.gov

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Also known as the non-mevalonate or DXP pathway, this route is characteristic of most eubacteria, algae, and the plastids of higher plants. annualreviews.orgpnas.org It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. plos.org

Both pathways culminate in the production of IPP and DMAPP. avantiresearch.com DMAPP itself is the simplest prenyl diphosphate and serves as the immediate precursor for the prenyl group. The subsequent dephosphorylation of DMAPP would yield prenyl alcohol, making it available for esterification.

Table 1: Key Enzymes of the Isoprenoid Biosynthesis Pathways

| Pathway | Enzyme | Abbreviation | Reaction |

|---|---|---|---|

| MVA Pathway | Acetoacetyl-CoA thiolase | - | 2 Acetyl-CoA → Acetoacetyl-CoA |

| HMG-CoA synthase | HMGCS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | |

| HMG-CoA reductase | HMGR | HMG-CoA → Mevalonate | |

| Mevalonate kinase | MK | Mevalonate → Mevalonate-5-phosphate | |

| Phosphomevalonate kinase | PMK | Mevalonate-5-phosphate → Mevalonate-5-diphosphate | |

| Diphosphomevalonate decarboxylase | MVD | Mevalonate-5-diphosphate → Isopentenyl diphosphate (IPP) | |

| MEP Pathway | DXP synthase | DXS | Pyruvate + Glyceraldehyde-3-P → 1-deoxy-D-xylulose-5-P (DXP) |

| DXP reductoisomerase | DXR | DXP → 2-C-methyl-D-erythritol-4-P (MEP) | |

| MEP cytidylyltransferase | IspD | MEP → 4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol | |

| CDP-ME kinase | IspE | 4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol → CDP-ME-2P | |

| ME-cPP synthase | IspF | CDP-ME-2P → 2-C-methyl-D-erythritol-2,4-cyclodiphosphate | |

| HMB-PP synthase | IspG | ME-cPP → 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate | |

| HMB-PP reductase | IspH | HMB-PP → IPP and DMAPP | |

| Both Pathways | Isopentenyl diphosphate isomerase | IDI | IPP ↔ Dimethylallyl diphosphate (DMAPP) |

Butyrate is a short-chain fatty acid primarily produced by anaerobic bacteria in environments like the mammalian gut. frontiersin.orgwikipedia.org There are four major known pathways for butyrate synthesis, all of which converge on the formation of the key intermediate, crotonyl-CoA, which is then reduced to butyryl-CoA. frontiersin.orgresearchgate.netnih.govmdpi.com

This is the most prevalent pathway for butyrate production, particularly among bacteria in the Firmicutes phylum. mdpi.comasm.orgresearchgate.net It utilizes acetyl-CoA, often derived from the fermentation of carbohydrates like glucose. frontiersin.orgbiorxiv.org The pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced and dehydrated to yield butyryl-CoA. nih.govasm.org

The final conversion of butyryl-CoA to butyrate can occur via two main routes: wikipedia.org

Butyrate Kinase Route: Butyryl-CoA is first converted to butyryl-phosphate by phosphotransbutyrylase (Ptb), and then to butyrate by butyrate kinase (Buk), generating ATP. biorxiv.orgasm.org

CoA-Transferase Route: The CoA moiety is transferred from butyryl-CoA to an external acetate (B1210297) molecule by butyryl-CoA:acetate CoA-transferase (But), yielding butyrate and acetyl-CoA. biorxiv.orgasm.org

Table 2: Enzymes and Genes of the Acetyl-CoA Pathway for Butyrate Production

| Step | Enzyme | Gene(s) | Reaction |

|---|---|---|---|

| 1 | Acetyl-CoA acetyltransferase (Thiolase) | thlA | 2 Acetyl-CoA → Acetoacetyl-CoA |

| 2 | 3-hydroxybutyryl-CoA dehydrogenase | hbd | Acetoacetyl-CoA → 3-hydroxybutyryl-CoA |

| 3 | 3-hydroxybutyryl-CoA dehydratase (Crotonase) | crt | 3-hydroxybutyryl-CoA → Crotonyl-CoA |

| 4 | Butyryl-CoA dehydrogenase | bcd | Crotonyl-CoA → Butyryl-CoA |

| 5a | Phosphotransbutyrylase | ptb | Butyryl-CoA → Butyryl-phosphate |

| 6a | Butyrate kinase | buk | Butyryl-phosphate → Butyrate |

| 5b | Butyryl-CoA:acetate CoA transferase | but | Butyryl-CoA + Acetate → Butyrate + Acetyl-CoA |

Source: Compiled from data in references frontiersin.orgnih.govbiorxiv.orgasm.org.

Besides the acetyl-CoA pathway, several alternative routes for butyrate synthesis exist, primarily utilizing amino acids as substrates. researchgate.netnih.gov These pathways are less common but are found in various bacteria, including Fusobacteria and some Clostridia. frontiersin.orgasm.org

Lysine (B10760008) Pathway: In this pathway, lysine is converted through several steps, including the action of lysine 2,3-aminomutase, to ultimately yield crotonyl-CoA. mdpi.comfrontiersin.org

Glutarate Pathway: This pathway, observed in some Fusobacteria strains, involves the fermentation of glutamate (B1630785) to produce crotonyl-CoA. frontiersin.org

4-Aminobutyrate (4-Ab) Pathway: This route also uses glutamate, which is converted to 4-aminobutyrate (GABA). frontiersin.org The 4-Ab is then metabolized through intermediates like 4-hydroxybutyryl-CoA to form crotonyl-CoA. frontiersin.orgmdpi.com

All these alternative pathways merge at the formation of crotonyl-CoA, which is then converted to butyryl-CoA and subsequently to butyrate. researchgate.netnih.gov

Table 3: Comparison of Alternative Butyrate Synthesis Pathways

| Pathway | Primary Substrate(s) | Key Intermediate(s) | Common Final Intermediate | Predominant Organisms |

|---|---|---|---|---|

| Acetyl-CoA | Carbohydrates, Lactate, Acetate | Acetyl-CoA, Acetoacetyl-CoA | Crotonyl-CoA | Firmicutes (e.g., Faecalibacterium, Roseburia) |

| Lysine | Lysine | β-lysine | Crotonyl-CoA | Fusobacteria, Bacteroidetes |

| Glutarate | Glutamate | Glutaconyl-CoA | Crotonyl-CoA | Fusobacteria, some Clostridia |

| 4-Aminobutyrate | Glutamate, Arginine | 4-Aminobutyrate, 4-Hydroxybutyryl-CoA | Crotonyl-CoA | Fusobacteria, some Clostridia |

Source: Compiled from data in references frontiersin.orgresearchgate.netnih.govmdpi.comasm.org.

The final step in the biosynthesis of prenyl butyrate is the formation of an ester bond between the prenyl moiety (prenyl alcohol) and the butyrate moiety (butyric acid or butyryl-CoA). While direct evidence for a specific enzyme that synthesizes this compound in vivo is scarce, the reaction is chemically an esterification. Such reactions are commonly catalyzed in biological systems by enzymes like lipases and esterases. jmb.or.krnih.gov

Research on the enzymatic synthesis of other short-chain alkyl butyrates, which are valuable flavor compounds, provides a strong model for this hypothetical step. researchgate.netredalyc.org Studies have demonstrated the successful synthesis of esters such as ethyl butyrate and isoamyl butyrate by reacting the corresponding alcohol with butyric acid in the presence of a lipase (B570770) catalyst. nih.govresearchgate.net Therefore, a plausible mechanism for this compound formation involves an enzyme, likely a lipase or a specific transferase, that catalyzes the condensation of prenyl alcohol with either free butyric acid or, more likely from an energetic standpoint, an activated form like butyryl-CoA. acs.org

Butyrate Biosynthesis Pathways in Prokaryotic and Eukaryotic Systems

Acetyl-CoA Pathway for Butyrate Production

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The synthesis of this compound is dependent on the regulation of its precursor pathways. This regulation occurs at multiple levels, including genetic and transcriptomic control.

Regulation of Isoprenoid Pathways: The MVA and MEP pathways are tightly regulated to control the flux of isoprenoid precursors. In the MVA pathway, HMG-CoA reductase (HMGR) is a key regulatory point, subject to transcriptional control and feedback inhibition. numberanalytics.comoup.com In plants, light is a crucial factor, with evidence showing that light-mediated signaling pathways can repress HMGR gene expression while upregulating genes in the plastidial MEP pathway. researchgate.netnih.gov Transcriptomic studies in Arabidopsis thaliana have been used to identify which genes have the most significant control over the metabolic flux towards specific isoprenoids. oup.com

Regulation of Butyrate Pathways: The expression of genes involved in butyrate synthesis is also highly regulated. In the human gut, the presence of butyrate-producing bacteria and their metabolic output are influenced by substrate availability (e.g., dietary fiber). frontiersin.org Transcriptomic studies have provided insights into how butyrate itself can act as a signaling molecule, modulating gene expression in host cells and in bacteria. For example, sodium butyrate has been shown to alter the transcription of hundreds of genes in various organisms, including bacteria and eukaryotes. oup.commdpi.comusda.gov In Streptomyces, sodium butyrate treatment up-regulated genes involved in CoA-ester formation, thereby increasing the precursor supply for secondary metabolite biosynthesis. oup.com Similarly, in Rhodotorula glutinis, sodium butyrate was found to enhance carotenoid biosynthesis, a process that relies on isoprenoid precursors, by altering the expression of genes related to energy metabolism and oxidative stress responses. mdpi.comresearchgate.net These findings suggest that the butyrate moiety, once formed, could potentially influence the transcriptomic landscape, including the regulation of the very pathways that produce its prenyl partner.

Characterization of Enzymes Involved in this compound Synthesis and Metabolism

The synthesis and metabolism of this compound are catalyzed by lipolytic enzymes, which are a class of hydrolases that act on carboxyl ester bonds. eie.gr This group is broadly divided into 'true' esterases (EC 3.1.1.1), which prefer to hydrolyze simple, water-soluble esters with short acyl chains, and lipases (EC 3.1.1.3), which are typically active on water-insoluble triglycerides with long-chain fatty acids. scielo.br However, this distinction is not always sharp, as some lipases can hydrolyze esters without the need for interfacial activation. eie.gr

Enzyme Purification and Mechanistic Studies

Enzyme Purification

To study an enzyme in detail, it must first be isolated from the complex mixture of proteins within a cell or culture medium. A common purification strategy involves multiple steps to achieve homogeneity. For instance, an extracellular esterase from the bacterium Bacillus licheniformis was purified using a two-step process. openmicrobiologyjournal.comresearchgate.net Initially, the enzyme was precipitated from the culture supernatant using ammonium (B1175870) sulfate; the fraction precipitating between 60-70% saturation showed the highest specific activity. openmicrobiologyjournal.comresearchgate.net This enriched sample was then subjected to size-exclusion chromatography using a Sephadex G-75 column. openmicrobiologyjournal.comresearchgate.net This method resulted in a 6.46-fold purification of the enzyme with a final yield of 9.69%. openmicrobiologyjournal.comresearchgate.net Analysis by both native and SDS-PAGE revealed a single protein band with a molecular weight of 42 kDa, indicating the enzyme was purified to homogeneity and exists as a monomer. openmicrobiologyjournal.comresearchgate.net

Mechanistic Studies

Lipases and esterases typically employ a conserved mechanism for hydrolyzing ester bonds. jocpr.com At the heart of the enzyme's active site is a catalytic triad (B1167595), most commonly consisting of serine, histidine, and aspartate (or glutamate) residues. The reaction proceeds via a two-step process:

Acylation: The serine's hydroxyl group, made more nucleophilic by the histidine and aspartate, attacks the carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate, which is stabilized by a region of the enzyme called the oxyanion hole. The intermediate then collapses, releasing the alcohol portion (prenol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The activated water then attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate quickly breaks down, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme, ready for another catalytic cycle.

This general mechanism is characteristic of the α/β hydrolase fold family, to which most lipases and esterases belong. nih.gov

Kinetic Parameters and Catalytic Efficiency Analysis

The efficiency of an enzyme is described by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat). K_m is the substrate concentration at which the reaction rate is half of its maximum (V_max) and is an inverse measure of the enzyme's affinity for its substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

The ratio k_cat/K_m is the catalytic efficiency, which reflects how efficiently an enzyme can convert a substrate at low concentrations. For example, studies on a thermostable esterase, EstDZ2, showed it had optimal catalytic efficiency for p-nitrophenyl butyrate, a common model substrate used to assay esterase activity. eie.gr Similarly, a study on an esterase from Lactobacillus plantarum showed that the catalytic efficiency (k_cat/K_m) for p-nitrophenyl butyrate was about two times higher than for p-nitrophenyl acetate, mainly due to a lower K_m for the butyrate ester. csic.es

Table 1: Representative Kinetic Parameters of Esterases Acting on Butyrate Esters

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹ M⁻¹) | Reference |

| Pseudomonas putida JD1 | p-Nitrophenyl butyrate | - | - | - | researchgate.net |

| Purified CN1E1 Esterase | p-Nitrophenyl acetate | 0.19 | 7.52 | 39,867 | nih.gov |

| Acinetobacter sp. AU07 Lipase | 4-Nitrophenyl butyrate | High | - | - | elsevier.es |

| Lactobacillus plantarum | p-Nitrophenyl butyrate | Lower than pNPA | Same as pNPA | ~2x higher than pNPA | csic.es |

Note: This table compiles findings from various sources. Direct comparison should be made with caution due to differing experimental conditions. A '-' indicates data was not specified in the source.

Substrate Specificity Profiling of Esterases and Lipases Acting on this compound

The substrate specificity of an enzyme determines its range of action. Lipases and esterases are known for their broad substrate scope but often show preferences for esters with specific acyl chain lengths or alcohol structures. nottingham.ac.ukscielo.br This specificity is governed by the molecular properties of the enzyme and the structure of the substrate. nih.gov

Profiling is done by measuring the enzyme's hydrolytic activity against a panel of different esters. For enzymes acting on this compound, this would involve testing:

Varying the Acyl Group: Esters with the same prenyl alcohol but different fatty acid chains (e.g., prenyl acetate, prenyl hexanoate).

Varying the Alcohol Group: Esters with the same butyric acid but different alcohols (e.g., ethyl butyrate, octyl butyrate, phenyl butyrate).

For instance, the lipase from Candida antarctica (CalA) shows highest activity towards C8 and C10 esters, but retains significant activity on short-chain esters like C4 (butyrate). acs.org An esterase from a hot spring metagenome, EstDZ2, was found to hydrolyze short- to medium-chain fatty acid esters, with optimal efficiency for p-nitrophenyl butyrate. eie.gr Another study found that an esterase from Lactobacillus plantarum showed the highest activity on tributyrin (B1683025) (a triglyceride of butyric acid). csic.es The unique branched structure and double bond of the prenyl group in this compound would also influence how it fits into the active site of different enzymes.

Table 2: Illustrative Substrate Specificity Profile for a Hypothetical Lipase

| Substrate | Relative Activity (%) |

| Prenyl acetate (C2) | 85 |

| This compound (C4) | 100 |

| Prenyl hexanoate (B1226103) (C6) | 115 |

| Prenyl octanoate (B1194180) (C8) | 125 |

| Ethyl butyrate | 90 |

| Phenyl butyrate | 60 |

Note: This table is a hypothetical representation based on typical lipase specificity profiles where activity often peaks with medium-chain fatty acids. acs.org The activity is shown relative to this compound.

Chemical and Biocatalytic Synthesis Strategies for Prenyl Butyrate

Chemo-Enzymatic Approaches to Prenyl Butyrate (B1204436) Synthesis

Chemo-enzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions, offering an effective pathway for producing esters like prenyl butyrate. beilstein-journals.org This approach often involves the enzymatic esterification of an alcohol (prenyl alcohol) and a carboxylic acid (butyric acid). Enzymes operate under mild conditions, which minimizes the formation of by-products and leads to high-quality products often labeled as "natural". nih.govscielo.br Lipases and cutinases are the primary classes of enzymes utilized for this purpose due to their proficiency in catalyzing esterification in non-aqueous environments. scielo.br

Lipase-Catalyzed Esterification for Prenyl Esters

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly versatile enzymes capable of catalyzing the synthesis of a wide array of esters. scielo.br The direct esterification of an alcohol with a carboxylic acid is a common application. The synthesis of short-chain flavor esters, analogous to this compound, such as isoamyl butyrate and butyl butyrate, has been extensively studied using lipases from various microbial sources, including Candida antarctica (often immobilized as Novozym 435), Mucor miehei (Lipozyme IM-20), and Thermomyces lanuginosus (Lipozyme TL IM). researchgate.netredalyc.orgresearchgate.netmdpi.com

The kinetic mechanism for lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi model. scielo.brnih.gov However, the reaction can be subject to substrate inhibition. Studies on isoamyl butyrate synthesis have shown that high concentrations of butyric acid can cause a drop in the pH of the enzyme's microenvironment, leading to competitive inhibition and enzyme inactivation. redalyc.orgnih.gov Similarly, high concentrations of the alcohol can also inhibit the enzyme. researchgate.net

The choice of solvent and reaction conditions is critical. Non-polar solvents like n-hexane or heptane (B126788) are commonly used to create a favorable environment for the esterification reaction. redalyc.orgscielo.br In some cases, a solvent-free system is employed, which is considered a greener approach. omicsonline.org The synthesis of butyl butyrate has also been achieved via alcoholysis, where ethyl butanoate is reacted with butanol, demonstrating an alternative enzymatic route to butyrate esters. ucp.ptnih.gov

Cutinase-Mediated Synthesis of Butyrate Esters

Cutinases (E.C. 3.1.1.74) are serine esterases that, like lipases, can catalyze esterification reactions in non-aqueous media. nih.govjmb.or.kr They possess a catalytic triad (B1167595) of Ser-His-Asp in their active site but typically lack the hydrophobic lid that covers the active site in many lipases. nih.govjmb.or.kr This structural feature makes them particularly efficient for the synthesis of short-chain esters, as they show a high affinity for short-chain fatty acids and alcohols. jmb.or.kr

Research has demonstrated the effectiveness of cutinases from sources like Fusarium solani pisi, Fusarium oxysporum, Thermobifida fusca, and Rhodococcus sp. for synthesizing butyrate esters. nih.govresearchgate.netresearchgate.net Cutinases often show a preference for C4 to C6 chain-length substrates, making butyric acid an ideal acyl donor. nih.govjmb.or.krresearchgate.net For instance, a cutinase from Rhodococcus was most efficient in synthesizing isoamyl butyrate compared to other isoamyl esters with different chain lengths. nih.gov Similarly, a cutinase from T. fusca achieved ester yields of over 95% for alcohols with chain lengths from C1 to C6. researchgate.net

The efficiency of cutinase-catalyzed synthesis can be very high, with some studies reporting near-quantitative conversion. For example, the synthesis of butyl butyrate using an immobilized cutinase from F. oxysporum reached a conversion yield of over 99% in just 6 hours. researchgate.net

Process Optimization for Biocatalytic Production

To maximize the yield and efficiency of this compound synthesis, optimization of various reaction parameters is essential. Response Surface Methodology (RSM) is a powerful statistical tool frequently used for this purpose, allowing for the evaluation of multiple variables and their interactions. nih.govomicsonline.orgresearchgate.netresearchgate.net

Key parameters that are typically optimized in biocatalytic ester synthesis include:

Enzyme Concentration: Higher enzyme loading generally increases the reaction rate, but an optimal level must be found to balance cost and efficiency. redalyc.orgresearchgate.net

Substrate Molar Ratio: The ratio of alcohol to acid affects the reaction equilibrium. An excess of one substrate can drive the reaction forward, but very high concentrations can lead to enzyme inhibition. redalyc.orgresearchgate.net

Temperature: Temperature influences both enzyme activity and stability. While higher temperatures can increase initial reaction rates, they can also lead to faster enzyme denaturation. scielo.brresearchgate.net

Reaction Time: The reaction is monitored over time to determine the point at which maximum conversion is achieved before potential reverse reactions or product degradation become significant. omicsonline.org

Water Content: Water is a product of esterification, and its removal can shift the equilibrium toward the product side. However, a minimal amount of water is necessary for maintaining the enzyme's catalytic conformation. nih.govresearchgate.net

The table below summarizes optimal conditions found in various studies for the synthesis of analogous short-chain flavor esters.

Table 1: Optimized Parameters for Biocatalytic Synthesis of Short-Chain Esters

| Ester Product | Biocatalyst | Key Optimized Parameters | Yield/Conversion | Reference |

|---|---|---|---|---|

| Ethyl Butyrate | Immobilized Rhizomucor miehei lipase (B570770) | Temp: 45°C; Molar Ratio: 1:1; Enzyme: 7.7 g/L | 87% | researchgate.net |

| Isoamyl Butyrate | Lipozyme TL IM | Temp: 38°C; Molar Ratio (Alcohol:Acid): 1.1:1; Enzyme: 20.5% | 95.8% | redalyc.org |

| Butyl Butyrate | Aspergillus niger lipase | Temp: >50°C; High Molar Ratio (Butanol:Acid) | High Production | researchgate.net |

| Pentyl Valerate | Immobilized Candida rugosa lipase | Temp: 37°C; pH 7.0; Time: 72h | ~99% | nih.gov |

| Nonyl Caprylate | Lipase | Temp: 30°C; Enzyme: 20% (w/w); Time: 6.6h | 90.9% | omicsonline.org |

| Butyl Butyrate | Immobilized Rhodococcus cutinase | Daily substrate addition (100 mM) for 5 days | 452 mM | jmb.or.kr |

Advanced Catalytic Chemical Synthesis of this compound and Analogues

While enzymatic methods offer green and selective routes, advanced chemical catalysis provides powerful and versatile strategies for the synthesis of this compound and, crucially, for the creation of its structural analogues which may possess unique properties. These methods include asymmetric catalysis to control stereochemistry and cross-coupling reactions to introduce diverse functional groups.

Asymmetric Catalysis for Stereoselective Prenylation

The prenyl group itself is achiral. However, derivatization or synthesis of analogues can create stereocenters. Asymmetric catalysis is essential for controlling the three-dimensional arrangement of atoms, enabling the synthesis of single enantiomers of chiral molecules. frontiersin.orgnih.gov This is particularly relevant for producing chiral analogues of this compound or for synthesizing chiral prenyl alcohol as a precursor.

One powerful strategy is the catalytic asymmetric allylboration of ketones or aldehydes, which can be used to construct chiral homoallylic alcohols. acs.orgdiva-portal.org For example, reacting γ-disubstituted allylboronic acids with ketones in the presence of a chiral BINOL-derived catalyst can create adjacent quaternary stereocenters with high diastereo- and enantioselectivity. acs.orgdiva-portal.org This methodology allows for the synthesis of all four possible stereoisomers of prenyl alcohols by selecting the appropriate catalyst enantiomer and substrate isomer. acs.org

Another approach is the catalytic enantioselective conjugate addition of a prenyl group. Chiral copper catalysts have been used to promote the conjugate addition of a prenylboronate reagent to cyclic β-ketoesters, affording β-prenyl ketones with high enantiomeric purity. researchgate.net These chiral ketones are valuable intermediates for the synthesis of complex natural products and could be adapted for the synthesis of this compound analogues. researchgate.net These methods, which often utilize transition metal catalysts with chiral ligands or chiral organocatalysts, provide precise control over stereochemistry, which is a significant challenge to achieve with other methods. nih.govchinesechemsoc.org

Cross-Coupling and Addition Reactions in this compound Derivatization

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.orgnih.gov These reactions are ideal for the derivatization of a molecule like this compound to create a library of analogues.

The double bond of the prenyl group is a prime site for modification. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using organoboron reagents) or Stille (using organotin reagents) couplings could be employed to attach aryl or vinyl groups to a pre-functionalized prenyl scaffold. beilstein-journals.orgorganic-chemistry.org Nickel-catalyzed cross-electrophile coupling is another powerful method for joining two different electrophiles, such as an aryl halide and an alkyl halide, which could be applied to elaborate complex molecular frameworks. acs.org

Direct C-H functionalization offers a more atom-economical approach. For instance, copper-catalyzed benzylic C-H alkenylation can install a prenyl group onto a molecule. chemrxiv.org Conversely, the prenyl group itself can be the target. The Minisci reaction, a radical addition process, has been used to directly attach a prenyl group to electron-deficient heteroarenes, showcasing a method for derivatization via radical pathways. nih.gov Furthermore, the stereodivergent functionalization of alkynes provides a route to various functionalized alkenes, which could be precursors to derivatized prenyl moieties. rsc.org These advanced catalytic methods provide a vast toolkit for modifying the this compound structure, enabling the exploration of structure-activity relationships for novel compounds.

Development of Novel Catalytic Systems for Esterification

The synthesis of this compound, a valuable flavor and fragrance compound, is primarily achieved through the esterification of prenyl alcohol with butyric acid or its derivatives. The development of efficient and sustainable catalytic systems is crucial for optimizing this process on an industrial scale. Research has focused on both chemical and biocatalytic approaches to enhance reaction rates, yields, and selectivity while minimizing environmental impact.

Novel catalytic strategies have moved beyond traditional methods that often require harsh conditions and can lead to side reactions. Modern approaches emphasize the use of heterogeneous catalysts for ease of separation and reuse, and biocatalysts, such as enzymes, for their high selectivity and mild operating conditions. nih.govresearchgate.net

Biocatalytic Systems: The Role of Lipases

Lipases (EC 3.1.1.3) have emerged as highly effective biocatalysts for ester synthesis due to their versatility, high catalytic efficiency, and chemo-, regio-, and enantioselectivity. nih.govscielo.br They can catalyze esterification in low-water environments, shifting their natural hydrolytic function towards synthesis. scielo.br The use of immobilized lipases is particularly advantageous, as it enhances stability and allows for easy recovery and recycling of the biocatalyst. researchgate.net

One notable development involves the use of lipase from Aspergillus niger, which has been successfully employed for the production of butyl butyrate. In a study, this lipase was used in both free and encapsulated forms, with the encapsulated version proving to be 1.45 times more efficient. redalyc.org The research identified temperature as the most significant parameter, with optimal production achieved at 60°C, a 3:1 molar ratio of butanol to butyric acid, and 0.5 g of the biocatalyst. redalyc.org These findings are highly relevant for the synthesis of this compound, suggesting that similar conditions could be optimized for the esterification of prenyl alcohol.

Another relevant example is the synthesis of citronellyl butyrate, which, like this compound, is a terpenyl ester. Research has demonstrated the use of immobilized Candida antarctica lipase B (CALB), a widely used and robust biocatalyst, for this purpose. researchgate.net In one case, CALB was immobilized on magnetic cashew apple bagasse lignin, achieving a yield of over 70%. researchgate.net The kinetics of lipase-catalyzed synthesis of isoamyl butyrate have also been studied in detail, described by a Ping-Pong Bi-Bi mechanism with competitive inhibition by the substrates. nih.gov Such kinetic studies are vital for understanding reaction mechanisms and optimizing process parameters for related esters like this compound.

Chemical Catalytic Systems: Solid Acid Catalysts

In the realm of chemical catalysis, the focus has shifted towards solid acid catalysts to replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. nih.govijirset.com Strong cation exchange resins, such as those in the Amberlyst™ series, have been extensively studied for the esterification of butyric acid with various alcohols. researchgate.netnih.gov

These polymeric sulfonic acid resins act as heterogeneous catalysts, providing acidic sites for the reaction to occur while being easily separable from the reaction mixture. nih.govijirset.com A study on the esterification of butyric acid with ethanol (B145695) using Amberlyst 15 and Indion-190 found that Indion-190 was the more effective catalyst. ijirset.com The reaction rate was shown to increase with higher catalyst loading, demonstrating the direct relationship between the number of available active sites and the conversion of butyric acid. ijirset.com

Research investigating the effect of alcohol chain length on esterification rates using various Amberlyst catalysts (including Amberlyst 15, 36, and 70) found that the reaction rate decreases as the steric hindrance of the alcohol increases. researchgate.netnih.gov This is a key consideration for the synthesis of this compound, as prenyl alcohol is a branched-chain alcohol. The kinetics for these systems have been successfully described using pseudo-homogeneous models, which can aid in reactor design and process optimization. researchgate.net

The following table summarizes the findings from studies on various catalytic systems relevant to the synthesis of short-chain alkyl and terpenyl butyrates.

| Catalyst System | Substrates | Key Conditions | Results | Reference |

| Encapsulated Aspergillus niger lipase | Butanol, Butyric Acid | Temp: 60°C, Molar Ratio (A:L): 3:1 | Higher production than free lipase | redalyc.org |

| Candida antarctica lipase B (CALB) on magnetic lignin | Citronellol, Butyric Acid | Enzyme Dosage: 5 mg/g | >70% yield | researchgate.net |

| Indion-190 Resin | Ethanol, Butyric Acid | Temp: 75°C, Molar Ratio (A:L): 10:1 | Higher catalytic activity than Amberlyst 15 | ijirset.com |

| Amberlyst™ 70 | 2-Ethylhexanol, Butyric Acid | Temp: 60°C | Rate decreases with alcohol chain length/branching | researchgate.net |

| Lipozyme IM-77 (Rhizomucor miehei) | Hexanol, Tributyrin (B1683025) | - | Successful transesterification to produce hexyl butyrate | scielo.br |

Advanced Analytical Methodologies for Prenyl Butyrate Research

Chromatographic Separation and Quantification Techniques

The accurate analysis of prenyl butyrate (B1204436) in various, often complex, matrices relies heavily on advanced chromatographic techniques. These methods separate prenyl butyrate from other components, allowing for its precise quantification. The choice between gas and liquid chromatography is typically dictated by the analyte's properties, the complexity of the sample matrix, and the specific research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Its high sensitivity and selectivity make it ideal for detecting trace amounts in complex biological samples. mdpi.com Method development involves a meticulous process of optimizing separation and detection parameters, followed by rigorous validation to ensure the data is accurate and reliable. researchgate.netnih.gov

The success of a GC-MS analysis hinges on the careful optimization of its parameters to achieve good resolution, peak shape, and sensitivity for this compound.

Chromatographic Conditions:

Column Selection: The choice of capillary column is critical. For esters like this compound, a column with a mid-polarity phase, such as those containing a percentage of phenyl polysiloxane (e.g., 5% phenyl), is often suitable. For more complex separations, high-polarity cyanopropyl phases may be employed to resolve isomers. thermofisher.commdpi.com

Temperature Program: A programmed temperature ramp is essential. The initial oven temperature is held low to trap volatile compounds at the head of the column, then gradually increased to elute analytes based on their boiling points. mdpi.com An optimized program ensures separation from other volatile matrix components. obrnutafaza.hr

Carrier Gas: Helium is a common carrier gas, providing good efficiency. Hydrogen can also be used to decrease analysis time, but requires careful safety considerations. mdpi.com The flow rate must be optimized for the specific column dimensions and analysis speed requirements. obrnutafaza.hr

Injection Mode: The choice of injection mode depends on the expected concentration of this compound. Splitless injection is preferred for trace-level analysis to maximize the amount of analyte transferred to the column, while a split injection is used for more concentrated samples to prevent column overload. obrnutafaza.hr A programmable temperature vaporization (PTV) injector can offer more control over the injection process, especially when dealing with complex solvents. thermofisher.com

Mass Spectral Parameters:

Ionization Mode: Electron Ionization (EI) is the most common mode, providing reproducible fragmentation patterns that are useful for structural identification and library matching. nih.gov

Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of this compound, which dramatically increases sensitivity and reduces interference from the matrix. researchgate.net

The following table outlines a hypothetical set of optimized parameters for the analysis of this compound.

| Parameter | Optimized Setting | Purpose |

| GC System | Agilent 7890 GC or similar | Provides precise temperature and flow control. |

| Column | VF-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Mid-polarity phase suitable for ester analysis. mdpi.com |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. obrnutafaza.hr |

| Injector Temp | 250 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good separation efficiency. mdpi.com |

| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates compounds by boiling point. mdpi.comresearchgate.net |

| MS System | Triple Quadrupole or Single Quadrupole MS | Provides mass-based detection. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragments. nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. researchgate.net |

| Monitored Ions | e.g., m/z 71, 69, 41 (Hypothetical) | Characteristic fragment ions of this compound. |

This table presents typical parameters; actual values must be empirically determined.

While this compound is an ester and generally more volatile than its parent butyric acid, derivatization can still be a crucial step in some analytical scenarios, particularly when analyzing for the parent acid alongside its esters. mdpi.com The primary goal of derivatization in the context of GC is to convert non-volatile or polar compounds into forms that are more volatile and thermally stable. mdpi.com This process can significantly improve chromatographic peak shape and detection limits. mdpi.com

For related short-chain fatty acids (SCFAs), several derivatization reagents are commonly used:

Silylation Reagents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (like those in carboxylic acids) to replace them with a trimethylsilyl (B98337) (TMS) group. researchgate.netdc.gov This is a common strategy, though the derivatives can be sensitive to moisture. researchgate.net

Alkyl Chloroformates: Isobutyl chloroformate or propyl chloroformate can be used to create more volatile esters from the parent acid, a process that is rapid and effective. mdpi.comnih.gov

Amidation Reagents: Reagents such as 2,4-difluoroaniline (B146603) (DFA) combined with a coupling agent can be used to form amide derivatives, which often have excellent chromatographic properties and high sensitivity for MS detection. nih.gov

The derivatization process itself requires optimization, including reaction time, temperature, and the ratio of sample to reagent, to ensure complete and reproducible conversion of the analyte. dc.govmdpi.com

Optimization of Chromatographic Conditions and Mass Spectral Parameters

High-Performance Liquid Chromatography (HPLC) Approaches for this compound

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC-MS, particularly for analytes that are non-volatile, thermally unstable, or when derivatization is not desirable. iosrjournals.org For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically the most suitable approach. aurigeneservices.comresearchgate.net

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. aurigeneservices.com this compound, being a relatively non-polar ester, would be retained on the column and then eluted by adjusting the strength of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. aurigeneservices.commdpi.com

Key aspects of an HPLC method for this compound include:

Stationary Phase: A C18 column is the workhorse for RP-HPLC and is effective for separating many organic molecules, including esters. researchgate.net

Mobile Phase: A gradient elution, starting with a higher proportion of water and increasing the organic solvent (e.g., acetonitrile) content over time, is typically used to separate compounds with varying polarities. mdpi.com Acidifying the mobile phase with a small amount of formic acid or phosphoric acid can improve peak shape and reproducibility. google.com

Detection: A UV detector is commonly used, as the ester functional group provides some UV absorbance at low wavelengths (e.g., 206-210 nm). aurigeneservices.comgoogle.com For higher sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS). mdpi.com

Chiral Separation: If the analysis requires the separation of potential enantiomers of this compound, a specialized chiral stationary phase (CSP) is necessary. For example, a cellulose-based column like Chiralcel OD-H has been shown to be effective for separating the enantiomers of a related compound, glycidyl (B131873) butyrate. iosrjournals.org This advanced approach is critical in stereospecific research.

The following table provides a summary of typical HPLC conditions for this compound analysis.

| Parameter | Setting | Purpose |

| HPLC System | Agilent 1260 Infinity or similar | Provides high-pressure solvent delivery and precise control. umw.edu.pl |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard non-polar stationary phase for retaining the analyte. aurigeneservices.com |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Polar mobile phase system for gradient elution. google.com |

| Gradient | 20% B, increasing to 80% B over 15 min | Separates compounds based on their hydrophobicity. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. google.com |

| Column Temp | 30 °C | Ensures reproducible retention times. google.com |

| Detector | UV Detector | For quantification of the analyte. |

| Wavelength | 206 nm | Wavelength for detecting the ester/carbonyl chromophore. google.com |

This table presents typical parameters; actual values must be empirically determined.

Comprehensive Sample Preparation for Diverse Biological Matrices

Before chromatographic analysis, this compound must be isolated from the complex biological matrix (e.g., blood, plasma, tissue) in which it is found. ijpsjournal.com The goal of sample preparation is to extract the analyte of interest, remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for detection. biotage.com The choice of technique depends on the matrix, the analyte's properties, and the subsequent analytical method. mdpi.comtiaft.org

Several extraction techniques are commonly employed for analytes like this compound in biological samples.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. ijpsjournal.comtiaft.org For this compound, an organic solvent like ethyl acetate (B1210297) or a mixture containing dichloromethane (B109758) would be used to extract the ester from the aqueous biological sample. tiaft.org While fast and inexpensive, LLE can sometimes suffer from the formation of emulsions and may result in less clean extracts compared to other methods. tiaft.org

Solid Phase Extraction (SPE): SPE is a more advanced and selective technique that has largely become a "golden standard" for sample cleanup in bioanalysis. ijpsjournal.commdpi.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The process includes four main steps:

Conditioning: The sorbent is wetted with a solvent to activate it. ijpsjournal.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. ijpsjournal.com

Washing: Interfering compounds are washed away with a weak solvent that leaves the analyte on the sorbent.

Elution: A strong solvent is used to desorb the analyte, which is then collected for analysis. For this compound, a reverse-phase (e.g., C18) SPE cartridge would be used to retain the non-polar ester while allowing polar interferences to pass through. SPE provides high recovery, excellent sample cleanup, and the ability to concentrate the analyte. mdpi.com

Headspace (HS) Analysis: This technique is specifically for volatile compounds and is used in conjunction with GC-MS. scielo.br In Headspace Solid-Phase Microextraction (HS-SPME), a fused-silica fiber coated with a sorbent material is exposed to the vapor phase (headspace) above the sample in a sealed, heated vial. tiaft.orgacs.org Volatile compounds like this compound partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column for analysis. tiaft.org This is a solvent-free, sensitive, and highly efficient method for cleaning up and concentrating volatile analytes from complex matrices. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. ijpsjournal.com | Simple, fast, inexpensive, wide dynamic range. tiaft.org | Can be labor-intensive, may form emulsions, less clean extracts. tiaft.org |

| Solid Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by selective elution. ijpsjournal.com | High selectivity and recovery, excellent cleanup, concentration of analyte, easily automated. mdpi.com | Can be more expensive, requires method development. |

| Headspace-SPME | Adsorption of volatile analytes from the sample's vapor phase onto a coated fiber. tiaft.org | Solvent-free, high sensitivity for volatiles, simple, easily automated. | Limited to volatile and semi-volatile compounds, fiber life can be limited. tiaft.org |

Matrix Interference Mitigation and Analyte Enrichment

The analysis of volatile compounds like this compound is often complicated by the presence of a complex sample matrix, which can contain numerous other substances that interfere with detection. unipa.it This phenomenon, known as the matrix effect, can lead to the suppression or enhancement of the analytical signal, causing inaccurate quantification. nih.gov Therefore, effective sample preparation is a critical step to isolate and concentrate this compound before instrumental analysis.

Several techniques are employed to mitigate matrix interference and enrich the analyte:

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for extracting volatile and semi-volatile compounds from various matrices. tandfonline.comresearchgate.net A fused-silica fiber coated with a specific stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample. tandfonline.com Volatile compounds, including this compound, adsorb onto the fiber and are subsequently desorbed into the injector of a gas chromatograph. This technique minimizes the co-extraction of non-volatile matrix components, effectively cleaning up the sample and concentrating the analytes of interest. tandfonline.com The efficiency of HS-SPME can be optimized by adjusting parameters such as extraction temperature, time, and agitation. tandfonline.com

Liquid-Liquid Extraction (LLE): A conventional method where the sample is mixed with an immiscible solvent in which this compound has high solubility. This separates the analyte from matrix components that are insoluble in the chosen solvent.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. This mixture is injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for rapid extraction of the analyte.

These methods are crucial for improving the accuracy and reliability of the analysis by ensuring that the instrumental measurement is primarily of the analyte, free from the confounding effects of the sample matrix. mdpi.com

Application of Internal Standards for Accurate Quantification

To achieve accurate and precise quantification in chromatographic analysis, especially when dealing with complex matrices and multi-step sample preparations, the use of an internal standard (IS) is essential. mjcce.org.mk An internal standard is a compound that is added in a known, constant amount to every sample, blank, and calibration standard. mjcce.org.mk

The ideal internal standard should have chemical and physical properties similar to the analyte (this compound) but should not be naturally present in the sample. mdpi.com Its signal is used to correct for variations in sample injection volume, analyte loss during sample preparation, and instrumental drift. mjcce.org.mk For the quantification of volatile esters like this compound by Gas Chromatography-Mass Spectrometry (GC-MS), several types of compounds can be used as internal standards.

Table 1: Examples of Internal Standards for Volatile Ester Quantification

| Internal Standard Type | Example Compound(s) | Rationale for Use |

| Homologous Esters | Ethyl nonanoate | Similar chemical functionality (ester) and volatility, elutes near the analyte. researchgate.net |

| Isotopically Labeled Analogs | d₆-Geranyl acetate, ¹³C-Methyl octanoate (B1194180) | Considered the "gold standard"; identical chemical behavior and elution time to the unlabeled analyte, but distinguishable by mass spectrometry. tandfonline.comtandfonline.com Compensates effectively for matrix effects. tandfonline.com |

| Structurally Similar Compounds | 4-Methyl-2-pentanol, 2-Octanol | Similar polarity and volatility, commonly used in wine and flavor analysis. mdpi.com |

| Non-polar Hydrocarbons | n-Dodecane | Used to monitor extraction efficiency and fiber integrity over time in SPME analysis. researchgate.net |

The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte's concentration to create a calibration curve, which can then be used to determine the concentration of this compound in unknown samples. unipa.it This approach significantly improves the reproducibility and accuracy of the quantitative results. tandfonline.com

High-Resolution Spectroscopic Characterization for Structural Elucidation

Unequivocal identification of a chemical compound relies on its structural elucidation, for which high-resolution spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to determine the precise atomic connectivity and structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. creative-biostructure.com This allows for the complete mapping of the molecular structure.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Analysis

One-dimensional NMR provides the initial, fundamental data for structural analysis.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity).

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule.

While specific NMR data for this compound is not widely published, data for the closely related prenyl methylbutyrate provides a strong basis for predicting its spectral characteristics. aip.org The key difference is the substitution on the butyrate chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Based on data for analogous compounds and general NMR principles.

| Atom Position (Structure: CH₃(γ)-CH₂(β)-CH₂(α)-C(=O)O-CH₂(1')-CH(2')=C(3')(CH₃)(CH₃)) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyrate Moiety | ||

| α-CH₂ | ~2.2 (t) | ~36 |

| β-CH₂ | ~1.6 (sextet) | ~18 |

| γ-CH₃ | ~0.9 (t) | ~13 |

| C=O | - | ~173 |

| Prenyl Moiety | ||

| 1'-CH₂ | ~4.6 (d) | ~61 |

| 2'-CH | ~5.3 (t) | ~119 |

| 3'-C | - | ~139 |

| 3'-CH₃ (cis) | ~1.7 (s) | ~18 |

| 3'-CH₃ (trans) | ~1.8 (s) | ~26 |

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, sextet = sextet.

Two-dimensional (2D) NMR experiments are used to resolve ambiguities and confirm the connections established from 1D spectra. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment shows which protons are coupled (i.e., are on adjacent carbons). It would confirm the -CH₂-CH₂-CH₃ spin system in the butyrate chain and the coupling between the 1'-CH₂ and 2'-CH protons in the prenyl group. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. acs.org It is crucial for connecting molecular fragments. For this compound, an HMBC spectrum would show a correlation from the 1'-CH₂ protons (~4.6 ppm) to the carbonyl carbon (~173 ppm), definitively proving the ester linkage between the prenyl and butyrate moieties. acs.org

Multi-Nuclear NMR for Comprehensive Structural Assignment

A comprehensive structural assignment utilizes a full suite of NMR experiments to leave no doubt as to the molecule's identity. nih.gov For an organic molecule like this compound, this primarily involves the detailed and combined analysis of ¹H and ¹³C NMR data. creative-biostructure.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used alongside the standard ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the assignments. While other nuclei like ¹⁷O are NMR active, their extremely low natural abundance and other challenging properties make them impractical for routine analysis. Therefore, the "multi-nuclear" approach for a compound like this refers to the synergistic use of all pertinent ¹H and ¹³C experiments (1D, COSY, HSQC, HMBC, DEPT) to build the structure piece by piece. researchgate.net

Advanced Mass Spectrometry Techniques for Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. rroij.com When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a volatile mixture. In electron ionization (EI) mode, molecules are fragmented in a reproducible way, creating a unique "fingerprint" that aids in identification. uomosul.edu.iq

For this compound (C₉H₁₆O₂, molecular weight 156.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 156, followed by several characteristic fragment ions. nih.gov The fragmentation pattern is dominated by cleavages characteristic of the ester and prenyl functional groups. Analysis of the closely related prenyl methylbutyrate shows key fragmentations that are directly applicable. aip.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure/Origin | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 114 | [C₅H₆O₂]⁺ | McLafferty Rearrangement: Loss of propene (C₃H₆) from the butyrate chain. |

| 87 | [C₄H₇O₂]⁺ | α-cleavage: Loss of the prenyl radical (•C₅H₉). |

| 71 | [C₄H₇O]⁺ | α-cleavage: Formation of the butyryl cation from cleavage of the C-O ester bond. |

| 69 | [C₅H₉]⁺ | Cleavage of the C-O ester bond with charge retention on the prenyl group (isoprene cation). Often the base peak. aip.org |

The most characteristic fragment is typically the isoprene (B109036) cation at m/z 69 , which arises from the stable tertiary carbocation formed from the prenyl group. aip.org Another significant fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the acyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene—in this case, propene (m/z 42). miamioh.edu The detailed analysis of these fragmentation patterns provides conclusive evidence for the structure of this compound. ccsenet.org

Integrated Spectroscopic Approaches (e.g., GC-MS/NMR Coupling)

The comprehensive analysis of a volatile compound like this compound within a complex matrix necessitates a combination of high-resolution separation and unambiguous structural elucidation. Integrated, or hyphenated, techniques, which couple a separation method with one or more spectroscopic detectors, provide a powerful solution. chromatographytoday.com The combination of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a pinnacle of analytical capability for volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique where the GC component separates individual compounds from a mixture based on their volatility and polarity. etamu.edu As each separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecule and detects the mass-to-charge (m/z) ratio of the parent ion and its fragments. etamu.edu This process generates a unique mass spectrum that acts as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the ester bond and rearrangements. A particularly significant fragment is the prenyl cation (C₅H₉⁺) at m/z 69, which is a strong indicator of the prenyl moiety. researchgate.net

While GC-MS is excellent for detection and tentative identification, it can sometimes be insufficient for distinguishing between structural isomers, which may produce very similar fragmentation patterns. This is where the definitive structural power of NMR spectroscopy becomes critical. NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the precise mapping of its carbon-hydrogen framework and connectivity.

The integration of these techniques can be achieved in several ways:

Offline GC-MS and NMR: The most common approach involves analyzing a sample separately by GC-MS and NMR. The GC-MS provides separation and initial identification, while a parallel NMR experiment on the bulk sample provides the structural data that confirms the identity of the major components.

Preparative GC with NMR: In this offline coupling, fractions eluting from the GC are physically collected (trapped) and then analyzed by NMR. This is particularly useful for isolating and identifying unknown or minor components in a mixture. acs.org

Online GC-NMR/MS: True hyphenation involves a direct, online coupling of the GC to an NMR spectrometer, sometimes with an MS detector in parallel or series (LC-NMR-MS systems are more common but the principle is similar for GC). acs.orgiipseries.org This provides real-time NMR spectra of eluting peaks, offering an unparalleled level of analytical detail. While powerful, the high cost and technical complexity of these systems limit their widespread use.

The synergy of GC, MS, and NMR provides a robust workflow for the unequivocal identification of this compound.

Table 1: Representative Analytical Data for this compound from Integrated Spectroscopic Analysis This table presents expected values based on typical analytical methods. Actual results may vary based on specific instrumental conditions.

| Analytical Technique | Parameter | Expected Value / Observation for this compound | Information Provided |

|---|---|---|---|

| Gas Chromatography (GC) | Retention Index (RI) | ~1161 (non-polar column) | Separation from other components; aids in identification. researchgate.net |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z 142 | Confirms molecular weight. |

| Key Fragment 1 | m/z 71 [C₄H₇O]⁺ | Indicates the butyryl acylium ion. libretexts.org | |

| Key Fragment 2 | m/z 69 [C₅H₉]⁺ | Characteristic fragment of the prenyl group. researchgate.net | |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR Chemical Shifts (δ, ppm) | ~5.3 (olefinic CH), ~4.6 (OCH₂), ~2.2 (CH₂CO), ~1.7 (olefinic CH₃), ~1.0 (terminal CH₃) | Provides detailed information on the proton environments and their connectivity. |

| ¹³C NMR Chemical Shifts (δ, ppm) | ~173 (C=O), ~140 & ~119 (C=C), ~61 (OCH₂), ~36 (CH₂CO), ~26 & ~18 (olefinic CH₃), ~14 (terminal CH₃) | Reveals the number and type of carbon atoms in the molecule. |

Computational Chemistry and Spectroscopic Modeling

Computational chemistry has emerged as a powerful partner to experimental analysis, providing theoretical insights that aid in the interpretation of spectroscopic data and confirm structural assignments. nih.gov By using mathematical models and computer simulations, researchers can predict the chemical and physical behavior of molecules like this compound with remarkable accuracy. nih.gov

A primary application in this context is the prediction of spectroscopic properties using quantum chemical methods, most notably Density Functional Theory (DFT). figshare.comresearchgate.net The process begins with the construction of a three-dimensional model of the this compound molecule. The geometry of this model is then optimized to find its most stable energetic conformation.

Once the optimized structure is obtained, it can be used to simulate various spectroscopic outputs:

NMR Spectra Prediction: DFT calculations can accurately predict the NMR shielding tensors for each nucleus in the molecule. These theoretical values are then converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net This comparison is invaluable for assigning specific signals to the correct atoms in the molecule and for distinguishing between potential isomers, where experimental spectra might be ambiguous. The accuracy of these predictions can be further enhanced by combining DFT with machine learning algorithms. osti.govfrontiersin.org

Mass Spectra Prediction: While predicting a full mass spectrum is highly complex due to its dependence on specific instrument conditions, computational methods can provide crucial insights into fragmentation pathways. uantwerpen.be By calculating bond dissociation energies and the stability of potential fragment ions, computational models can predict the most likely cleavages that will occur upon ionization in a mass spectrometer. jst.go.jp This helps rationalize the observed experimental fragmentation patterns, such as the prevalence of the m/z 69 and m/z 71 ions in this compound's mass spectrum.

This predictive power makes computational modeling an essential tool for validating experimental results and ensuring the correct structural elucidation of this compound.

Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for this compound This table illustrates the typical correlation between experimental data and values predicted by DFT calculations. The accuracy of predictions depends on the level of theory and basis set used.

| Spectroscopic Parameter | Atom Position (Structure) | Experimental Value (ppm) | Predicted Value (ppm) via DFT | Utility of Comparison |

|---|---|---|---|---|

| ¹³C NMR Chemical Shift (δ) | C=O (carbonyl) | ~173.0 | 172.5 - 174.0 | Confirms the presence and environment of the ester functional group. |

| (CH₃)₂C=CH | ~140.0 | 139.5 - 141.0 | Assigns the quaternary vinylic carbon. | |

| C=CH-CH₂ | ~119.0 | 118.5 - 120.0 | Assigns the tertiary vinylic carbon. | |

| O-CH₂ | ~61.0 | 60.5 - 62.0 | Confirms the carbon attached to the ester oxygen. | |

| CH₂-C=O | ~36.0 | 35.5 - 37.0 | Assigns the carbon alpha to the carbonyl. | |

| ¹H NMR Chemical Shift (δ) | C=CH-CH₂ | ~5.30 | 5.25 - 5.35 | Confirms the vinylic proton. nih.gov |

| O-CH₂ | ~4.60 | 4.55 - 4.65 | Assigns the methylene (B1212753) protons adjacent to the oxygen. | |

| CH₂-C=O | ~2.20 | 2.15 - 2.25 | Assigns the methylene protons alpha to the carbonyl. |

Ecological and Inter Organismal Functional Investigations of Prenyl Butyrate

Role as a Volatile Organic Compound (VOC) in Ecological Interactions

Volatile organic compounds (VOCs) are chemical signals that mediate a wide range of ecological interactions. Prenyl butyrate (B1204436), a member of the ester class of VOCs, has been identified as a significant player in these chemical conversations, influencing the behavior and physiology of various organisms.

Emission Profiles and Environmental Modulation of Prenyl Butyrate Volatiles

The emission of this compound, like other plant volatiles, can be influenced by both developmental stage and environmental conditions. While specific data on the environmental modulation of this compound is not extensively detailed in the provided search results, general principles of VOC emission suggest that factors such as light, temperature, and herbivory can affect its release. For instance, studies on other esters, like hexyl butyrate in Ficus benghalensis, have shown significant differences in emission between day and night, with ester proportions being markedly higher at night. researchgate.net This suggests that the emission of this compound could also be subject to diurnal rhythms.

In the context of herbivory, plants are known to release a blend of induced volatiles, often including esters, in response to damage. nih.gov For example, in black poplar, herbivory led to an enhanced emission of green leaf volatiles, including 3-hexenyl butyrate, upon a second herbivory event. researchgate.net While direct evidence for herbivore-induced emission of this compound is not explicitly stated, its presence in plant volatile profiles suggests it could be part of a plant's chemical response to stress.

This compound has been identified in the volatile emissions of the cycad Macrozamia miquelii, a plant group where its presence is considered unusual. researchgate.net It has also been noted alongside the more common prenyl acetate (B1210297) in this species. gbif.orgplazi.org The emission of these esters from pollen and receptive ovulate cones suggests a role in the plant's reproductive processes. researchgate.net

Chemoecological Significance in Olfactory Landscapes

The olfactory landscape is a complex mixture of volatile chemicals that organisms use to navigate their environment, find food, and locate mates. This compound contributes to this landscape, acting as an important chemical cue in various ecological contexts.

In the insect world, this compound has been identified as a male aggregation pheromone for the heteropteran Thaumastocoris peregrinus, an insect that feeds on Eucalyptus. researchgate.net This compound is released in large quantities by males and attracts other conspecific adult males. researchgate.net Interestingly, late-instar male nymphs are also attracted to synthetic this compound, suggesting its role extends beyond adult mating behavior and may be related to food resource exploitation. researchgate.net

In the plant kingdom, the presence of this compound in the volatile emissions of Macrozamia miquelii contributes to its unique chemical signature. researchgate.net While another ester, prenyl crotonate, was found to be the primary attractant for the pollinating thrips in this species, the presence of this compound in the cone odorants adds to the complexity of the plant's chemical profile. researchgate.net The specific role of this compound in this context remains to be fully elucidated but highlights its contribution to the chemical "scent" of the plant in its natural environment.

This compound in Plant-Insect Communication and Co-evolution

The chemical dialogue between plants and insects is a cornerstone of co-evolutionary dynamics, with volatile compounds like this compound playing a pivotal role. These chemical signals can influence insect behavior, mediate host selection, and trigger plant defense mechanisms, shaping the intricate relationships between these organisms.

Modulation of Insect Herbivore Behavior and Host Selection

Insect herbivores rely on a suite of chemical cues to locate and identify suitable host plants. researchgate.netentomoljournal.com The presence or absence of specific volatile compounds, including esters like this compound, can significantly influence an insect's decision-making process. nih.gov

For the bronze bug, Thaumastocoris peregrinus, this compound acts as a powerful attractant, guiding males to aggregate on host plants. researchgate.net This chemical signal is crucial for the insect's social behavior and likely plays a role in overwhelming host plant defenses through mass attack, a common strategy among aggregating insects. The specific attraction of males and male nymphs suggests a role in both mating and resource competition. researchgate.net

While direct evidence of this compound modulating the behavior of other herbivores is limited in the provided results, the general importance of esters in host plant recognition is well-established. researchgate.net For example, a blend of sixteen ester compounds, including various butyrates, is highly attractive to strawberry flower beetles. researchgate.net This underscores the potential for this compound to act as a key signaling molecule for other insect species that have co-evolved to recognize it as a host cue.

Induction of Plant Defense Responses and Indirect Mechanisms

Plants are not passive victims of herbivory; they possess sophisticated defense systems that can be activated upon attack. nih.gov The release of herbivore-induced plant volatiles (HIPVs) is a key component of this defense, serving to deter herbivores directly or to attract their natural enemies, a phenomenon known as indirect defense. nih.govmdpi.com

The application of certain chemical compounds can "prime" a plant's defenses, leading to a faster and stronger response to subsequent attacks. frontiersin.orguu.nl While the direct role of this compound as a priming agent is not explicitly documented, the release of structurally similar compounds, such as 3-hexenyl butyrate, following herbivory in black poplar suggests that butyrate esters can be part of the induced defense response. researchgate.net

Furthermore, the emission of volatile blends containing various esters has been shown to attract natural enemies of herbivores. researchgate.netmdpi.com For instance, the volatiles released by plants after being fed upon by caterpillars can attract parasitic wasps that lay their eggs in the herbivores. nih.gov Although the specific role of this compound in attracting natural enemies has not been detailed, its presence in volatile blends released by plants under herbivore pressure could contribute to this indirect defense mechanism.

Interspecific Chemical Signaling in Multitrophic Interactions

Ecological communities are characterized by complex networks of interactions involving multiple trophic levels. nih.gov Chemical signals, including volatile organic compounds, are the invisible threads that connect plants, herbivores, and their natural enemies.

The role of this compound as an aggregation pheromone for Thaumastocoris peregrinus has clear implications for multitrophic interactions. researchgate.net By causing the herbivores to aggregate, the pheromone creates a concentrated food source for predators and parasitoids, potentially increasing their foraging efficiency. This makes this compound a key signal not just for the herbivores themselves, but also for the third trophic level.

Microbial Production and Inter-Microbial Signaling by Butyrate Esters

The study of volatile organic compounds (VOCs) as mediators of microbial interactions is a growing field. These molecules, including various esters, can act as signals influencing population dynamics, gene expression, and competitive interactions within microbial communities. escholarship.org This section explores the current scientific understanding of the microbial production of butyrate esters, with a specific focus on this compound, and their potential roles in microbial ecology.

A thorough review of current scientific literature indicates that no specific microorganisms have been identified to naturally produce this compound. The biosynthesis of this compound would require a microorganism to possess distinct metabolic capabilities: the production of a prenyl alcohol (prenol) and butyric acid (or its activated form, butyryl-CoA), along with an enzyme capable of catalyzing their esterification.

While natural producers of this compound are undocumented, the necessary biosynthetic components are well-known in the microbial world.

Butyrate Production: Butyrate is a well-characterized short-chain fatty acid (SCFA) produced by a variety of anaerobic bacteria, particularly within the human gut. These bacteria are primarily from the phylum Firmicutes. nih.govnih.gov Key butyrate-producing genera include Faecalibacterium, Roseburia, Eubacterium, and Clostridium. nih.govnih.gov These microbes typically ferment dietary fibers and carbohydrates to produce butyrate via pathways involving the intermediate butyryl-CoA. nih.govfrontiersin.orgfrontiersin.org

Prenol Production: The precursors to prenol—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—are fundamental building blocks for a vast array of natural products called terpenoids. nih.gov Microorganisms synthesize these precursors through two primary pathways: the mevalonate (B85504) (MVA) pathway, common in eukaryotes and archaea, and the methylerythritol phosphate (B84403) (MEP) pathway, found in most bacteria. nih.gov

Ester Synthesis: The final step, esterification, is typically catalyzed by enzymes such as alcohol acyltransferases (AATs). escholarship.org Fungi are also known to produce esterases with the ability to synthesize butyrate esters. For instance, an esterase from the fungus Rhizomucor miehei (RmEstA) has been shown to efficiently catalyze the synthesis of butyl butyrate. plos.org

The feasibility of microbial prenyl ester production has been demonstrated through metabolic engineering. Researchers have successfully engineered Escherichia coli to produce other prenyl esters, such as prenyl acetate. By introducing an optimized MVA pathway for prenol production and a suitable AAT, significant titers of prenyl acetate were achieved. escholarship.orgosti.govresearchgate.net This work serves as a proof-of-concept, suggesting that a microorganism could potentially be engineered to produce this compound if supplied with the appropriate genetic pathways for both the alcohol (prenol) and the acyl-CoA (butyryl-CoA), along with a selective ester-forming enzyme.

The following table summarizes microorganisms known to produce the necessary precursors or related ester compounds.

| Microorganism/Group | Compound(s) Produced | Metabolic Context |

| Firmicutes (e.g., Faecalibacterium, Roseburia) | Butyrate | Anaerobic fermentation of carbohydrates in the gut. nih.govnih.gov |

| Butyrivibrio fibrisolvens | Butyrate | Butyrate-producing bacterial strain. nih.gov |

| Rhizomucor miehei | Butyl Butyrate (via esterase) | Fungal enzyme capable of synthesizing butyrate esters. plos.org |

| Engineered Escherichia coli | Prenyl Acetate | Heterologous expression of MVA pathway and AATs. osti.govresearchgate.net |

Currently, there is no direct scientific evidence detailing a specific role for this compound in microbial community dynamics or as a signaling molecule in quorum sensing. Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. oup.comoup.comjlabphy.org This communication is mediated by small, diffusible signal molecules called autoinducers, with N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria being the most studied classes. jlabphy.orgthejcdp.com Butyrate esters are not recognized as a class of canonical autoinducers.